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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of diethyl D-(-)-tartrate as a

chiral auxiliary in asymmetric synthesis, with a focus on the Sharpless asymmetric epoxidation

and its application in the synthesis of complex molecules like Oseltamivir. This document offers

detailed experimental protocols, quantitative data, and visual diagrams to facilitate the

understanding and implementation of these synthetic methods in a laboratory setting.

Introduction
Diethyl D-(-)-tartrate (D-(-)-DET) is a readily available and relatively inexpensive chiral

molecule derived from D-tartaric acid. Its C2 symmetry and the presence of hydroxyl and ester

functionalities make it an exceptionally versatile chiral auxiliary and ligand in a variety of

asymmetric transformations. A cornerstone of its application is the Sharpless asymmetric

epoxidation, which allows for the highly enantioselective conversion of prochiral allylic alcohols

to chiral epoxides. These epoxides are valuable synthetic intermediates, readily transformed

into a wide range of chiral building blocks for the synthesis of natural products,

pharmaceuticals, and other biologically active molecules.[1][2] Beyond epoxidation, diethyl D-
(-)-tartrate serves as a crucial starting material for the synthesis of complex chiral molecules,

such as the antiviral drug Oseltamivir (Tamiflu®), where it directs the stereochemistry of key

bond-forming reactions.[3]
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The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that utilizes a catalyst

system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP),

and a chiral diethyl tartrate ester to achieve high enantioselectivity in the epoxidation of primary

and secondary allylic alcohols.[2] The choice of the D-(-) or L-(+)-enantiomer of diethyl tartrate

dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer

of the desired epoxide with high predictability.[4]

Reaction Mechanism and Stereochemical Model
The active catalyst is a dinuclear titanium complex bridged by two tartrate ligands. The allylic

alcohol substrate and the tert-butyl hydroperoxide oxidant coordinate to one of the titanium

centers, where the chiral environment created by the tartrate ligands directs the delivery of the

oxygen atom to one face of the double bond.

A simple mnemonic can be used to predict the stereochemical outcome. When the allylic

alcohol is drawn in the plane of the paper with the hydroxymethyl group in the bottom right

corner, using D-(-)-diethyl tartrate will result in the epoxidation occurring from the bottom face

(α-attack). Conversely, L-(+)-diethyl tartrate directs the epoxidation to the top face (β-attack).

Diagram: Simplified Mnemonic for Sharpless Asymmetric Epoxidation

Caption: Mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation
of Various Allylic Alcohols
The following table summarizes the yields and enantiomeric excesses (e.e.) achieved for the

Sharpless asymmetric epoxidation of a range of allylic alcohols using either L-(+)-diethyl

tartrate or D-(-)-diisopropyl tartrate (DIPT), which often provides slightly higher selectivity.[5]
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Allylic
Alcohol
Substrate

Chiral
Ligand

Temp (°C) Time (h) Yield (%) e.e. (%)

(E)-2-Hexen-

1-ol
(+)-DIPT 0 2 65 90

(E)-2-Nonen-

1-ol
(+)-DIPT -20 3 89 >98

Cinnamyl

alcohol
(+)-DET -12 11 88 95

1-Octen-3-ol (+)-DET -10 29 74 86

Geraniol (+)-DIPT -35 2 79 >98

(Z)-3-Phenyl-

2-propen-1-ol
(+)-DET -20 14 80 80

3-Methyl-2-

buten-1-ol
(+)-DET -20 0.75 95 91

(E,E)-2,4-

Hexadien-1-

ol

(-)-DET -20 5 90 94

Detailed Experimental Protocol: Asymmetric
Epoxidation of Geraniol
This protocol details the Sharpless asymmetric epoxidation of geraniol using D-(-)-diisopropyl

tartrate (a close analogue of DET that often gives higher e.e.).[6]

Materials:

Titanium (IV) isopropoxide (Ti(OiPr)₄)

D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

Geraniol
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tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

Dichloromethane (CH₂Cl₂), anhydrous

4Å Molecular Sieves, powdered

Diethyl ether (Et₂O)

10% aqueous solution of tartaric acid

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar is charged with

250 mL of anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

The flask is cooled to -23 °C in a dry ice/acetone bath.

To the cooled solution, add titanium (IV) isopropoxide (5.96 mL, 20 mmol) followed by D-(-)-

diisopropyl tartrate (5.14 g, 22 mmol). The mixture is stirred for 10 minutes.

Add geraniol (3.48 mL, 20 mmol) to the reaction mixture.

tert-Butyl hydroperoxide in toluene (e.g., 5.5 M solution, 7.3 mL, 40 mmol) is added dropwise

over 10 minutes, ensuring the internal temperature does not rise above -20 °C.

The reaction mixture is stirred at -23 °C for 2 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, the reaction is quenched by the addition of 50 mL of a 10% aqueous

solution of tartaric acid. The mixture is allowed to warm to room temperature and stirred

vigorously for 1 hour, during which the two phases should become clear.

The layers are separated in a separatory funnel. The aqueous layer is extracted with diethyl

ether (3 x 50 mL).
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The combined organic layers are washed with brine (50 mL), dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the desired (2S,3S)-2,3-epoxygeraniol.

Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation
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Start

Reaction Setup:
- Flame-dried flask
- Anhydrous CH₂Cl₂
- Inert atmosphere

Cool to -23 °C

Add Reagents:
1. Ti(OⁱPr)₄

2. D-(-)-DIPT
3. Geraniol

Add TBHP dropwise
(maintain T < -20 °C)

Stir at -23 °C for 2h
(Monitor by TLC)

Quench with 10% Tartaric Acid
(Warm to RT, stir for 1h)

Work-up:
- Separate layers

- Extract aqueous with Et₂O
- Wash with brine

Dry organic layer (MgSO₄)
Filter and concentrate

Purify by Flash Chromatography

End:
(2S,3S)-2,3-Epoxygeraniol

Click to download full resolution via product page

Caption: Step-by-step workflow for the Sharpless asymmetric epoxidation of geraniol.
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Synthesis of Oseltamivir (Tamiflu®) from Diethyl D-
(-)-tartrate
An important application of diethyl D-(-)-tartrate is in the azide-free synthesis of the antiviral

drug Oseltamivir. This synthetic route utilizes D-(-)-DET as a chiral starting material to establish

the correct stereochemistry in the final product through a series of key transformations,

including an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-

Emmons (HWE) reaction.[1][3]

Key Synthetic Steps
Conversion of Diethyl D-(-)-tartrate to a Chiral Aldehyde: Diethyl D-(-)-tartrate is first

converted through a series of steps into a chiral aldehyde, which serves as a key

intermediate.

Asymmetric Aza-Henry (Nitro-Mannich) Reaction: This crucial step establishes the

stereochemistry of the amino and nitro groups. A chiral sulfinylimine derived from the

aldehyde is reacted with nitromethane in the presence of a base.[1]

Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: This elegant cascade

reaction constructs the cyclohexene ring of Oseltamivir. The product from the aza-Henry

reaction undergoes an intramolecular nitro-Michael addition followed by a Horner-

Wadsworth-Emmons olefination to form the cyclic core of the drug.[1]

Detailed Experimental Protocol: Asymmetric Aza-Henry
Reaction (Representative)
While the full multi-step synthesis is complex, the following represents a general protocol for

the key asymmetric aza-Henry reaction, which is central to establishing the stereochemistry in

the Oseltamivir synthesis derived from D-(-)-DET.

Materials:

Chiral N-sulfinylimine (derived from D-(-)-DET)

Nitromethane (CH₃NO₂)
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A suitable base (e.g., a weak organic base like triethylamine or a Lewis base)

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂))

Lewis acid catalyst (e.g., a copper(II) complex, optional but often used to enhance

stereoselectivity)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral N-

sulfinylimine in the anhydrous solvent.

If a Lewis acid catalyst is used, it is added at this stage, and the mixture is stirred for a

specified time to allow for complexation.

The reaction mixture is cooled to a low temperature (e.g., -78 °C).

Nitromethane is added, followed by the slow, dropwise addition of the base.

The reaction is stirred at the low temperature for several hours until completion, as

monitored by TLC.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium

chloride.

The mixture is allowed to warm to room temperature, and the product is extracted with an

organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography to yield the desired nitro-

amine adduct with high diastereoselectivity.

Diagram: Logical Flow of Oseltamivir Synthesis from Diethyl D-(-)-tartrate
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Caption: Key stages in the asymmetric synthesis of Oseltamivir starting from diethyl D-(-)-
tartrate.

Other Applications in Asymmetric Synthesis
The utility of diethyl D-(-)-tartrate extends beyond the aforementioned examples. It and its

derivatives can be employed as chiral ligands or auxiliaries in a range of other asymmetric

transformations, including:
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Hydroxylations: Directing the stereoselective introduction of hydroxyl groups.

Cyclizations: Controlling the stereochemistry in the formation of cyclic compounds.

Asymmetric Aldol Reactions: Where tartrate-derived chiral auxiliaries can control the

stereochemical outcome of carbon-carbon bond formation.

While detailed protocols for these are highly substrate-dependent, the underlying principle

remains the same: the chiral environment provided by the tartrate derivative dictates the facial

selectivity of the reaction, leading to the preferential formation of one enantiomer or

diastereomer.

Conclusion
Diethyl D-(-)-tartrate is a powerful and versatile tool in the arsenal of the synthetic chemist. Its

application in the Sharpless asymmetric epoxidation provides a reliable and predictable method

for the synthesis of enantioenriched epoxides. Furthermore, its use as a chiral starting material

in the synthesis of complex molecules like Oseltamivir highlights its importance in modern drug

development. The protocols and data presented in these application notes are intended to

serve as a practical guide for researchers and scientists seeking to employ diethyl D-(-)-
tartrate in their own synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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